7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-ethylphenoxy)acetate
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Overview
Description
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the benzoxathiol core This can be achieved through the reaction of 2-mercaptobenzoic acid with appropriate reagents to form the benzoxathiol ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to various physiological or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzoxathiol Derivatives: Other compounds with a benzoxathiol core may have similar chemical properties and applications.
Phenoxy Acetates: Compounds with phenoxy acetate groups may share similar reactivity and biological activities.
Uniqueness
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H20O6S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-ethylphenoxy)acetate |
InChI |
InChI=1S/C24H20O6S/c1-3-15-4-8-18(9-5-15)28-14-22(25)29-19-12-20(16-6-10-17(27-2)11-7-16)23-21(13-19)31-24(26)30-23/h4-13H,3,14H2,1-2H3 |
InChI Key |
ZWZQKCBVGRFRSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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